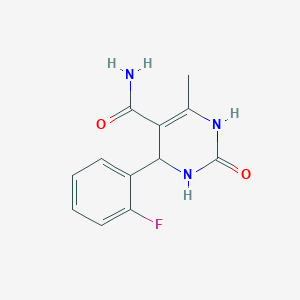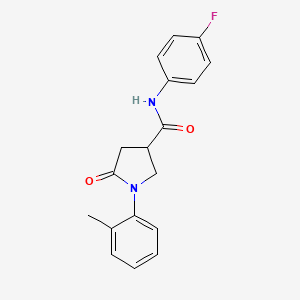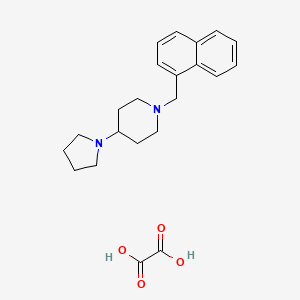![molecular formula C19H29N3O4 B3971719 1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971719.png)
1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate
描述
1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate, also known as JNJ-38431055, is a novel compound that has been extensively researched for its potential therapeutic applications. It is a potent and selective antagonist of the histamine H3 receptor, which plays a crucial role in regulating neurotransmitter release and modulating the activity of other receptors in the central nervous system. In
作用机制
The mechanism of action of 1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate is related to its ability to selectively block the histamine H3 receptor. This receptor is involved in the regulation of neurotransmitter release, and its blockade by this compound leads to increased release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine. This, in turn, leads to improved cognitive function and memory, as well as increased wakefulness and reduced food intake.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in animal models. The compound has been shown to improve cognitive function and memory, as well as increase wakefulness and reduce food intake. These effects are related to the compound's ability to selectively block the histamine H3 receptor and increase the release of several neurotransmitters, as described above. The compound has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
The advantages of using 1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate in lab experiments include its potent and selective blockade of the histamine H3 receptor, which allows for the study of the role of this receptor in various physiological and pathological processes. The compound has also been extensively characterized using various analytical techniques, which ensures its purity and quality. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents or other solubilizing agents.
未来方向
There are several future directions for the study of 1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate, including the following:
1. Further characterization of the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion in vivo.
2. Investigation of the compound's potential therapeutic applications in various neurological and psychiatric disorders, including cognitive impairment, schizophrenia, and Alzheimer's disease.
3. Development of novel formulations of the compound that improve its solubility and bioavailability, and allow for its administration via different routes, such as oral, intravenous, or intranasal.
4. Study of the compound's effects on other neurotransmitter systems and receptors, and its potential interactions with other drugs or compounds.
5. Investigation of the compound's potential use as a research tool for the study of histamine H3 receptor function and its role in various physiological and pathological processes.
Conclusion
In conclusion, this compound is a novel compound that has shown promising therapeutic potential in various neurological and psychiatric disorders. Its selective blockade of the histamine H3 receptor leads to improved cognitive function and memory, as well as increased wakefulness and reduced food intake. The compound has been extensively characterized using various analytical techniques, and it has a favorable safety profile. Further research is needed to fully elucidate the compound's pharmacological properties and potential therapeutic applications.
科学研究应用
1-[1-(2-pyridinylmethyl)-4-piperidinyl]azepane oxalate has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including cognitive impairment, schizophrenia, and Alzheimer's disease. It has been shown to improve cognitive function and memory in animal models of these disorders, and it has been proposed as a potential treatment for these conditions. The compound has also been studied for its potential use in the treatment of obesity and sleep disorders, as it has been shown to reduce food intake and increase wakefulness in animal models.
属性
IUPAC Name |
oxalic acid;1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3.C2H2O4/c1-2-6-12-20(11-5-1)17-8-13-19(14-9-17)15-16-7-3-4-10-18-16;3-1(4)2(5)6/h3-4,7,10,17H,1-2,5-6,8-9,11-15H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRXUXBUVQTBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=N3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(4-ethylbenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3971642.png)
![1-[1-(3-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971652.png)
![N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3971653.png)
![3-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3971659.png)
![3,4-dimethyl-6-{[(2-oxo-2-phenylethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3971676.png)
![4-[1-(3-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971678.png)

![2-methyl-3-[(2-methyl-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]-1,8-naphthyridine](/img/structure/B3971691.png)


![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3971706.png)


![[4-(1,3-benzodioxol-5-yl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3971732.png)